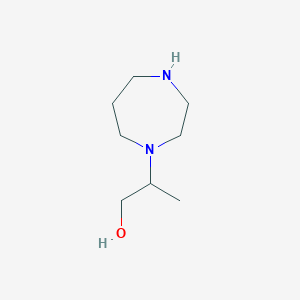
2-(1,4-Diazepan-1-yl)propan-1-ol
描述
准备方法
The synthesis of 2-(1,4-Diazepan-1-yl)propan-1-ol typically involves the reaction of 1,4-diazepane with propylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and yield .
化学反应分析
2-(1,4-Diazepan-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
科学研究应用
2-(1,4-Diazepan-1-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research has explored its potential therapeutic uses, particularly in the development of new pharmaceuticals.
作用机制
The mechanism of action of 2-(1,4-Diazepan-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
2-(1,4-Diazepan-1-yl)propan-1-ol can be compared with other similar compounds, such as:
1-(1,4-Diazepan-1-yl)propan-2-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol: Another related compound with additional functional groups that confer different properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research and industry.
生物活性
2-(1,4-Diazepan-1-yl)propan-1-ol is a compound that belongs to the class of 1,4-diazepanes, which are known for their diverse biological activities. This compound has garnered attention in various fields including medicinal chemistry, pharmacology, and organic synthesis due to its potential therapeutic applications and interactions with biological systems.
The synthesis of this compound typically involves the reaction of 1,4-diazepane with propylene oxide under controlled conditions. This process yields a compound that can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the development of derivatives with enhanced biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets like enzymes and receptors. These interactions can modulate biochemical pathways, leading to various pharmacological effects. The precise mechanisms depend on the context of use and the specific biological targets involved.
Therapeutic Potential
Research has indicated that this compound may possess several therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further investigation in infectious disease treatment.
- Neuroprotective Properties : Some studies have explored its potential neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, compounds based on diazepane structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
- Anticancer Activity : There is ongoing research into the anticancer potential of this compound and its derivatives. Early findings suggest that they may inhibit cancer cell proliferation through various mechanisms .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Neuroprotective Study : A study demonstrated that a related diazepane derivative improved cell viability in neuroblastoma cells subjected to oxidative stress. The mechanism involved upregulation of antioxidant genes, indicating a protective effect against neurodegeneration .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of synthesized diazepane derivatives against a range of bacterial strains. Results showed significant inhibition zones compared to control groups, suggesting potential use in developing new antibiotics.
- Cytotoxicity Profiles : Research focusing on cytotoxicity revealed that certain diazepane derivatives selectively targeted cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-(1,4-diazepan-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(7-11)10-5-2-3-9-4-6-10/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFFRJDGKFITLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















